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Compound of Interest

Compound Name: HCV-IN-7

Cat. No.: B13913276 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
HCV-IN-7 is a potent, orally active, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-

structural protein 5A (NS5A).[1] This document provides a comprehensive technical overview of

HCV-IN-7, including its chemical structure, physicochemical and pharmacological properties,

mechanism of action, and relevant experimental protocols. The information is intended to

support researchers and professionals in the field of antiviral drug discovery and development.

Chemical Structure and Properties
HCV-IN-7 is a complex small molecule featuring a central tricyclic core. Its chemical identity

and key properties are summarized in the tables below.
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Identifier Value

IUPAC Name

methyl ((2S)-1-((2S,4S)-2-(5-(1,1-difluoro-7-

methoxy-1H-benzo[de]isoquinolin-2(3H)-yl)-1H-

imidazol-2-yl)-4-(methoxymethyl)pyrrolidin-1-

yl)-3-methyl-1-oxobutan-2-yl)carbamate

SMILES

O=C(--INVALID-LINK--NC(OC)=O)N(CCC1)

[C@@H]1C(N2)=NC=C2C3=CC(C=C4)=C(S3)

C5=C4C=C(C6=CN=C([C@H]7N(C(--INVALID-

LINK--NC(OC)=O)=O)CCC7)N6)C=C5

CAS Number 1449756-86-8

Physicochemical Properties
Property Value Reference

Molecular Formula C40H48N8O6S [1]

Molecular Weight 768.92 g/mol [1]

Appearance Solid

Solubility Soluble in DMSO

Pharmacological Properties
HCV-IN-7 is a highly potent inhibitor of HCV replication across multiple genotypes.
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Parameter Value Reference

Mechanism of Action
NS5A Replication Complex

Inhibitor
[1]

IC50 (GT1b) 12 pM [1]

IC50 (GT2a) 5 pM [1]

IC50 (GT1a) 27 pM [1]

IC50 (GT3a) 47 pM [1]

IC50 (GT4a) 3 pM [1]

IC50 (GT6a) 28 pM [1]

Mechanism of Action
HCV-IN-7 targets the HCV non-structural protein 5A (NS5A), a phosphoprotein that plays a

crucial role in the viral life cycle. NS5A is essential for both viral RNA replication and the

assembly of new virus particles.[2][3] Inhibitors of NS5A, like HCV-IN-7, do not have enzymatic

activity themselves but rather disrupt the function of NS5A through binding. This binding is

thought to induce conformational changes in NS5A, preventing the formation of the replication

complex, a membranous web where viral RNA synthesis occurs.[3] Furthermore, NS5A

inhibitors can also impair the assembly and release of new virions.[2][3]
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Caption: Mechanism of action of HCV-IN-7, an NS5A inhibitor.

Synthesis
A detailed, step-by-step synthesis protocol for HCV-IN-7 is not publicly available in the

reviewed literature. However, based on the synthesis of structurally related pan-genotypic HCV

NS5A inhibitors with a tricyclic core, a plausible synthetic workflow can be proposed. The

general strategy involves the synthesis of the central tricyclic core, followed by coupling with

the two symmetric side chains containing the L-valine and L-proline derivatives.
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Caption: A plausible synthetic workflow for HCV-IN-7.
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Experimental Protocols
HCV Replicon Assay (for IC50 Determination)
This protocol is a generalized procedure based on standard methods for evaluating anti-HCV

activity using subgenomic replicon cell lines.

Objective: To determine the 50% effective concentration (EC50) of HCV-IN-7 required to inhibit

HCV RNA replication.

Materials:

HCV subgenomic replicon cells (e.g., Huh-7 cells harboring a genotype 1b replicon with a

luciferase reporter).

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum

(FBS), non-essential amino acids, and penicillin-streptomycin.

G418 (for selection of replicon-harboring cells).

HCV-IN-7 stock solution in DMSO.

96-well or 384-well cell culture plates.

Luciferase assay reagent.

Luminometer.

Procedure:

Cell Seeding: Seed the HCV replicon cells in 96-well or 384-well plates at a predetermined

density (e.g., 5,000 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator.

Compound Addition: Prepare serial dilutions of HCV-IN-7 in culture medium. Remove the old

medium from the cells and add the medium containing different concentrations of the

compound. Include a vehicle control (DMSO) and a positive control (another known NS5A

inhibitor).

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
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Luciferase Assay: After incubation, remove the medium and lyse the cells. Add the luciferase

assay reagent according to the manufacturer's instructions.

Data Acquisition: Measure the luminescence using a luminometer.

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the

vehicle control. Determine the EC50 value by fitting the dose-response curve using a

suitable software (e.g., GraphPad Prism).
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Caption: Workflow for the HCV replicon assay.
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Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of HCV-IN-7.

Materials:

Huh-7 or other relevant liver cell lines (e.g., HepG2).

DMEM with 10% FBS.

HCV-IN-7 stock solution in DMSO.

96-well plates.

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo).

Plate reader.

Procedure:

Cell Seeding: Seed the cells in 96-well plates and incubate overnight.

Compound Addition: Add serial dilutions of HCV-IN-7 to the cells. Include a vehicle control.

Incubation: Incubate for the same duration as the replicon assay (e.g., 72 hours).

Cell Viability Measurement: Add the cell viability reagent and incubate as per the

manufacturer's instructions.

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the CC50 value.

In Vivo Pharmacokinetic Study in Rodents and Dogs
The following is a general protocol for assessing the pharmacokinetic properties of a test

compound. Specific parameters such as dosing, time points, and analytical methods will need

to be optimized for HCV-IN-7.
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Objective: To determine the pharmacokinetic profile of HCV-IN-7 after intravenous (IV) and oral

(PO) administration.

Animals:

Male Sprague-Dawley rats.

Male Beagle dogs.

Procedure:

Dosing:

IV Administration: Administer a single dose of HCV-IN-7 (e.g., 1 mg/kg) via the tail vein

(rats) or cephalic vein (dogs).

PO Administration: Administer a single oral gavage dose of HCV-IN-7 (e.g., 10 mg/kg).

Blood Sampling: Collect blood samples from the jugular vein (rats) or saphenous vein (dogs)

at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

Plasma Preparation: Centrifuge the blood samples to obtain plasma.

Sample Analysis: Quantify the concentration of HCV-IN-7 in the plasma samples using a

validated analytical method, such as LC-MS/MS.

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including:

Maximum plasma concentration (Cmax).

Time to reach Cmax (Tmax).

Area under the plasma concentration-time curve (AUC).

Half-life (t1/2).

Clearance (CL).

Volume of distribution (Vd).
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Oral bioavailability (F%).

In Vitro and In Vivo Data Summary
In Vitro Data

Assay Cell Line Result Reference

CYP2D6 Inhibition (10

µM)
- 12% [1]

CYP2C9 Inhibition (10

µM)
- 42% [1]

CYP3A4 Inhibition (10

µM)
- 12% [1]

Cytotoxicity (10 µM) Huh7 14% [1]

Cytotoxicity (10 µM) HepG2 22% [1]

Cytotoxicity (10 µM) HEK293 36% [1]

In Vivo Pharmacokinetic Data
Rat:

Route
Dose
(mg/kg)

Cmax
(µM)

AUClast
(µM*h)

T1/2 (h)
CL
(mL/min
/kg)

Vss
(L/kg)

Referen
ce

IV 1 - - 2 11 2 [1]

PO 10 1 6 - - - [1]

Dog:
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Route
Dose
(mg/kg)

Cmax
(µM)

AUClast
(µM*h)

T1/2 (h)
CL
(mL/min
/kg)

Vss
(L/kg)

Referen
ce

IV 1 - - 4 6 2 [1]

PO 10 5 49 - - - [1]

Conclusion
HCV-IN-7 is a highly potent, pan-genotypic NS5A inhibitor with a favorable pharmacokinetic

profile in preclinical species. Its picomolar potency against a wide range of HCV genotypes

makes it a valuable tool for research into HCV replication and a promising scaffold for the

development of novel anti-HCV therapeutics. Further investigation into its detailed synthesis

and mechanism of action will provide deeper insights for the drug discovery community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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